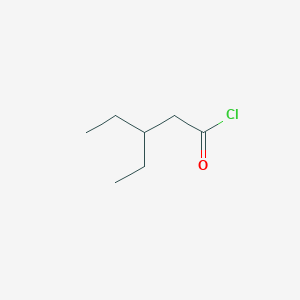

Pentanoyl chloride, 3-ethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pentanoyl chloride, 3-ethyl-: is an organic compound with the molecular formula C7H13ClO . It is a derivative of pentanoic acid and is classified as an acyl chloride. This compound is a colorless liquid that is used in various chemical reactions, particularly in the synthesis of other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentanoyl chloride, 3-ethyl- can be synthesized through the chlorination of 3-ethylpentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, where the 3-ethylpentanoic acid is treated with the chlorinating agent, resulting in the formation of pentanoyl chloride, 3-ethyl- and the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products .

Industrial Production Methods: In an industrial setting, the production of pentanoyl chloride, 3-ethyl- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 3-ethylpentanoic acid and the chlorinating agent in a reactor, followed by the separation and purification of the desired product through distillation .

Analyse Chemischer Reaktionen

Types of Reactions: Pentanoyl chloride, 3-ethyl- undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form 3-ethylpentanoic acid and hydrochloric acid (HCl).

Alcoholysis: Reacts with alcohols to form esters and HCl.

Aminolysis: Reacts with amines to form amides and HCl.

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Common Reagents and Conditions:

Hydrolysis: Water, typically under mild conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often under reflux.

Aminolysis: Amines such as ammonia or primary amines, under mild to moderate conditions.

Friedel-Crafts Acylation: Aromatic compounds like benzene, in the presence of aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Hydrolysis: 3-ethylpentanoic acid.

Alcoholysis: Esters such as 3-ethylpentanoate.

Aminolysis: Amides such as 3-ethylpentanamide.

Friedel-Crafts Acylation: Ketones such as 3-ethylpentanophenone.

Wissenschaftliche Forschungsanwendungen

Chemistry: Pentanoyl chloride, 3-ethyl- is used as an intermediate in organic synthesis. It is employed in the preparation of various esters, amides, and ketones, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, pentanoyl chloride, 3-ethyl- is used to modify biomolecules, such as proteins and peptides, by acylation. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies .

Industry: In the industrial sector, pentanoyl chloride, 3-ethyl- is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity makes it a valuable building block in the synthesis of complex molecules .

Wirkmechanismus

The mechanism of action of pentanoyl chloride, 3-ethyl- involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, through the addition-elimination mechanism. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion (Cl-) to form the final product .

Vergleich Mit ähnlichen Verbindungen

Pentanoyl chloride: The parent compound without the ethyl group.

Butanoyl chloride: A shorter-chain acyl chloride.

Hexanoyl chloride: A longer-chain acyl chloride.

Uniqueness: Pentanoyl chloride, 3-ethyl- is unique due to the presence of the ethyl group at the 3-position. This structural feature can influence the reactivity and selectivity of the compound in chemical reactions. The ethyl group can provide steric hindrance, affecting the approach of nucleophiles and the overall reaction rate. Additionally, the presence of the ethyl group can impact the physical properties, such as boiling point and solubility, compared to other acyl chlorides .

Biologische Aktivität

Pentanoyl chloride, 3-ethyl- (CAS No. 50599-74-1) is an acyl chloride derived from 3-ethylpentanoic acid. Its biological activity primarily arises from its ability to modify biomolecules through acylation reactions, which can significantly alter the properties and functions of proteins and peptides. This article explores the compound's biological activity, synthesis, mechanisms of action, and its applications in various fields.

Pentanoyl chloride, 3-ethyl- can be synthesized through the chlorination of 3-ethylpentanoic acid. The compound is characterized by its reactivity due to the presence of the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions.

Chemical Reactions:

- Hydrolysis: Reacts with water to yield 3-ethylpentanoic acid and hydrochloric acid (HCl).

- Alcoholysis: Forms esters when reacted with alcohols.

- Aminolysis: Produces amides upon reaction with amines.

- Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

The mechanism of action involves nucleophilic acyl substitution where the carbonyl carbon of the acyl chloride acts as an electrophile. Nucleophiles such as water, alcohols, or amines attack this carbon, resulting in the formation of a tetrahedral intermediate that subsequently eliminates a chloride ion to yield the final product.

Biological Activity

Pentanoyl chloride, 3-ethyl- has been utilized in various biological applications due to its ability to modify biomolecules:

-

Protein Modification:

- Acylation of proteins can enhance their stability and alter their biological activity. This modification is crucial in drug development, particularly for creating more effective therapeutic agents.

-

Enzyme Inhibition Studies:

- Research has shown that acyl chlorides can act as inhibitors for certain enzymes by modifying active site residues. This property is significant for drug design targeting specific enzymes involved in disease pathways.

- Synthetic Applications:

Case Study 1: Protein Acylation

In a study investigating the effects of pentanoyl chloride on peptide stability, researchers found that acylation significantly improved the half-life of certain peptides in biological assays. This enhancement was attributed to reduced susceptibility to enzymatic degradation.

Case Study 2: Enzyme Inhibition

A study explored the inhibition effects of pentanoyl chloride derivatives on acetylcholinesterase (AChE). The results indicated that specific modifications led to increased inhibitory potency, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| Pentanoyl Chloride | Pentanoyl Chloride | Modifies proteins; used in drug development |

| Butanoyl Chloride | Butanoyl Chloride | Similar reactivity but less steric hindrance |

| Hexanoyl Chloride | Hexanoyl Chloride | Longer chain; affects solubility and reactivity |

Eigenschaften

CAS-Nummer |

50599-74-1 |

|---|---|

Molekularformel |

C7H13ClO |

Molekulargewicht |

148.63 g/mol |

IUPAC-Name |

3-ethylpentanoyl chloride |

InChI |

InChI=1S/C7H13ClO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

ZAGGRKWDTCOZRM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)CC(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.